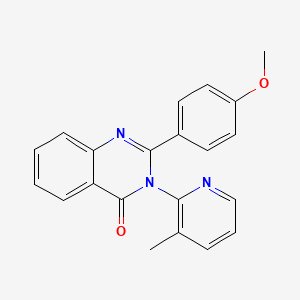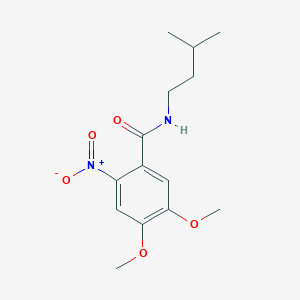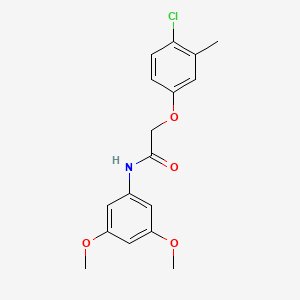![molecular formula C18H19ClN2O B5755839 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. This compound was developed by Bristol-Myers Squibb and is currently in clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide is a selective inhibitor of TYK2, a member of the Janus kinase family of enzymes that play a key role in the signaling pathways involved in the production of pro-inflammatory cytokines. By inhibiting TYK2, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide blocks the production of IL-17 and IL-23, which are key cytokines involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been shown to significantly reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23, in preclinical studies. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been shown to reduce the infiltration of inflammatory cells into affected tissues, which can help to reduce tissue damage and inflammation. These effects suggest that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has the potential to be an effective treatment for autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide is its high selectivity for TYK2, which reduces the risk of off-target effects. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has shown good pharmacokinetic properties, with a long half-life and good bioavailability. However, one limitation of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide is its relatively low potency, which may limit its effectiveness in some autoimmune diseases.
Direcciones Futuras
There are several potential future directions for the development of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide. One area of research is the evaluation of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in combination with other therapies, such as biologics or small molecule inhibitors, to improve its efficacy. Another area of research is the evaluation of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in other autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Finally, the development of more potent TYK2 inhibitors may improve the efficacy of this class of compounds for the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 1-pyrrolidinecarboxaldehyde to form 4-chloro-3-nitrophenylpyrrolidine-1-carbaldehyde. This intermediate is then reduced to 4-chloro-3-aminophenylpyrrolidine-1-carbaldehyde, which is then reacted with 4-methylbenzoic acid to form the final product, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17 and IL-23, which are involved in the pathogenesis of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide in the treatment of psoriasis, lupus, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-6-14(7-5-13)18(22)20-15-8-9-17(16(19)12-15)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUGVEKFPLPJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)
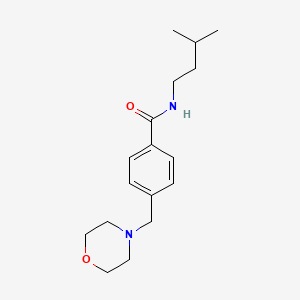
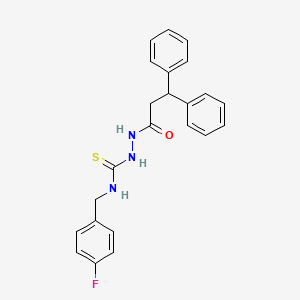
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)
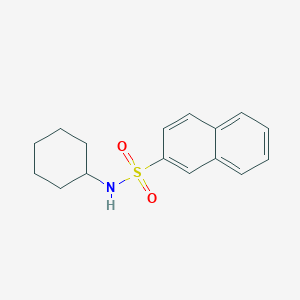
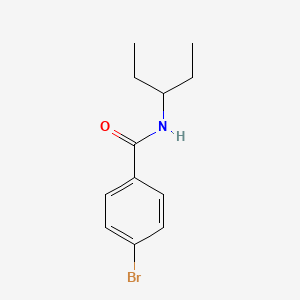
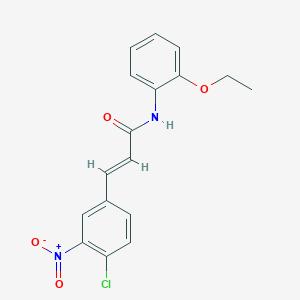
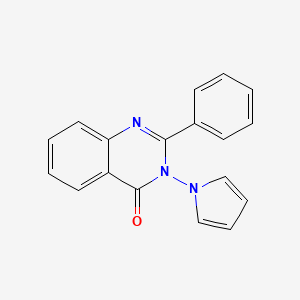
![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)
